4-Chloro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine
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Description
“4-Chloro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine” is a compound that has been mentioned in the context of CDK2 inhibitors, which are a class of drugs that have potential as antitumor agents . It’s also been mentioned in the context of Protein Kinase B (PKB or Akt) inhibitors .
Synthesis Analysis
While specific synthesis details for “4-Chloro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine” were not found, a related compound was synthesized by stirring a mixture of compound 4 and NH4OH in EtOH at 70°C for 24 hours in a sealed flask .Chemical Reactions Analysis
The compound has been mentioned in the context of ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .Mechanism of Action
The compound has been associated with the inhibition of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .
Future Directions
While specific future directions for “4-Chloro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine” were not found, there is a general interest in the development of fast and cost-effective methods for the synthesis of substituted piperidines, which are important synthetic medicinal blocks for drug construction .
properties
CAS RN |
916791-16-7 |
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Molecular Formula |
C10H15ClN4 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
4-chloro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H15ClN4/c11-9-3-6-13-10(15-9)14-7-8-1-4-12-5-2-8/h3,6,8,12H,1-2,4-5,7H2,(H,13,14,15) |
InChI Key |
FYBVWPKSBSFVAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC2=NC=CC(=N2)Cl |
Origin of Product |
United States |
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